molecular formula C8H11Cl2N B1487716 2-(3-Chloro-phenyl)-ethylamine hydrochloride CAS No. 89042-13-7

2-(3-Chloro-phenyl)-ethylamine hydrochloride

Cat. No.: B1487716
CAS No.: 89042-13-7
M. Wt: 192.08 g/mol
InChI Key: WBWLICPBNLTAFK-UHFFFAOYSA-N
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Description

2-(3-Chloro-phenyl)-ethylamine hydrochloride is a chemical compound with the molecular formula C8H10ClN. It is a derivative of phenethylamine, where a chlorine atom is substituted at the 3-position of the benzene ring. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common synthetic route involves the reductive amination of 3-chloro-phenylacetonitrile with hydrogen in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to yield 2-(3-chloro-phenyl)-ethylamine.

  • Chlorination: Another method involves the chlorination of phenethylamine using chlorine gas in the presence of a suitable solvent, such as dichloromethane, followed by purification to obtain the desired compound.

Industrial Production Methods: In industrial settings, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: 2-(3-Chloro-phenyl)-ethylamine can undergo oxidation reactions to form various oxidized products, such as nitro compounds or aldehydes.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chlorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro compounds, aldehydes, and carboxylic acids.

  • Reduction: Primary amines and secondary amines.

  • Substitution: Chloro-substituted phenethylamines and other derivatives.

Scientific Research Applications

2-(3-Chloro-phenyl)-ethylamine hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. In biology, it is used as a reagent in the study of neurotransmitter systems and receptor binding assays. In medicine, it is explored for its potential therapeutic effects in treating various conditions. In industry, it is utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

2-(3-Chloro-phenyl)-ethylamine hydrochloride is similar to other phenethylamine derivatives, such as 3,4-methylenedioxy-N-methylamphetamine (MDMA) and 3,4-methylenedioxy-N-ethylamphetamine (MDEA). it differs in its chemical structure and biological activity. The presence of the chlorine atom at the 3-position provides unique chemical and pharmacological properties compared to other phenethylamines.

Comparison with Similar Compounds

  • 3,4-Methylenedioxy-N-methylamphetamine (MDMA)

  • 3,4-Methylenedioxy-N-ethylamphetamine (MDEA)

  • 2-(3,4-Dichloro-phenyl)-ethylamine hydrochloride

Properties

IUPAC Name

2-(3-chlorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c9-8-3-1-2-7(6-8)4-5-10;/h1-3,6H,4-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWLICPBNLTAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89042-13-7
Record name Benzeneethanamine, 3-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89042-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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